Delivery of gefitinib loaded nanoparticles for effectively inhibiting prostate cancer progression†
Biomaterials Science Pub Date: 2023-12-19 DOI: 10.1039/D3BM01735D
Abstract
Androgen deprivation therapy is administered to suppress the growth of prostate cancer (PCa). However, some cells continue to proliferate independent of hormones, leading to the development of castration-resistant prostate cancer (CRPC). Overexpression of the epidermal growth factor receptor (EGFR) has been observed in CRPC and is associated with an unfavorable prognosis. Gefitinib (GEF) is an EGFR inhibitor used to treat patients with CRPC. Nevertheless, some clinical studies have reported that gefitinib does not result in prostate-specific antigen (PSA) or objectively measurable CRPC reactions. This lack of response may be attributed to the limited solubility in water, high side effects, low tumor aggregation, and insufficient tumor-specific reactions of GEF. In order to tackle these obstacles, we present a practical and efficient approach to administer GEF, encompassing the utilization of biocompatible nanostructures as a vehicle for drug delivery to augment its bioaccessibility and curative potency. Despite their small particle size, poly(D,L-lactide-co-glycolide) acid nanoparticles (PLGA NPs) exhibit a high drug-loading capacity, low toxicity, biocompatibility, biodegradability, and minimal immunogenicity. The drug delivery efficiency can be improved by employing GEF@PLGA NPs, which could also enhance drug cytotoxicity and impede the advancement of prostate cancer. Moreover, through experiments in vivo, it has been verified that GEF@PLGA NPs exhibit selective accumulation in the tumor and effectively restrain tumor growth. Therefore, the GEF@PLGA NPs hold great promise for the treatment of PCa.
Recommended Literature
- [1] Contents list
- [2] Pennyroyal and gastrointestinal cells: multi-target protection of phenolic compounds against t-BHP-induced toxicity
- [3] A 3D porous hetero-metal compound with helical channels†
- [4] Hybrid multiple standard additions-analyte addition method for ion-selective electrodes with integral calibration
- [5] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [6] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [7] A salt-concentrated electrolyte for aqueous ammonium-ion hybrid batteries†
- [8] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [9] Estimating and using sampling precision in surveys of trace constituents of soils
- [10] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method
Journal Nameļ¼Biomaterials Science
Research Products
-
CAS no.: 1115-82-8
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 169555-93-5